Cas no 914303-13-2 (Piperidine, 3,5-dimethyl-, (3S,5S)-)

Piperidine, 3,5-dimethyl-, (3S,5S)- structure
914303-13-2 structure
商品名:Piperidine, 3,5-dimethyl-, (3S,5S)-
CAS番号:914303-13-2
MF:C7H15N
メガワット:113.200701951981
MDL:MFCD19219323
CID:5229398

Piperidine, 3,5-dimethyl-, (3S,5S)- 化学的及び物理的性質

名前と識別子

    • Piperidine, 3,5-dimethyl-, (3S,5S)-
    • (3S, 5S)-3,5-Dimethyl-piperidine
    • MDL: MFCD19219323
    • インチ: 1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
    • InChIKey: IDWRJRPUIXRFRX-BQBZGAKWSA-N
    • ほほえんだ: N1C[C@@H](C)C[C@H](C)C1

Piperidine, 3,5-dimethyl-, (3S,5S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1127050-1g
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
1g
$3310 2023-05-18
eNovation Chemicals LLC
Y1349176-500mg
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
500mg
$1880 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2374-250mg
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 98%
250mg
¥0.0 2024-04-15
eNovation Chemicals LLC
Y1127050-250mg
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 98%
250mg
$830 2022-10-24
eNovation Chemicals LLC
Y1349176-5g
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
5g
$11115 2024-07-28
eNovation Chemicals LLC
Y1349176-1g
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
1g
$3225 2024-07-28
eNovation Chemicals LLC
Y1127050-500mg
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
500mg
$1930 2023-05-18
eNovation Chemicals LLC
Y1127050-5g
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 95%
5g
$11360 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2374-1g
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 98%
1g
¥25182.55 2024-04-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2374-500mg
(3S, 5S)-3,5-Dimethyl-piperidine
914303-13-2 98%
500mg
¥14689.82 2024-04-15

Piperidine, 3,5-dimethyl-, (3S,5S)- 関連文献

Piperidine, 3,5-dimethyl-, (3S,5S)-に関する追加情報

Comprehensive Overview of Piperidine, 3,5-dimethyl-, (3S,5S)- (CAS No. 914303-13-2)

Piperidine, 3,5-dimethyl-, (3S,5S)- (CAS No. 914303-13-2) is a stereospecific derivative of piperidine, a six-membered heterocyclic amine widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its 3,5-dimethyl substitution and (3S,5S) chiral configuration, has garnered significant attention due to its potential applications in asymmetric synthesis and drug development. The stereochemistry of this molecule plays a pivotal role in its interactions with biological targets, making it a valuable building block for chiral auxiliaries and catalysts.

In recent years, the demand for enantiomerically pure compounds like Piperidine, 3,5-dimethyl-, (3S,5S)- has surged, driven by advancements in precision medicine and green chemistry. Researchers are increasingly focusing on sustainable synthesis methods, such as biocatalysis and flow chemistry, to produce such chiral intermediates with minimal environmental impact. This aligns with the growing trend of ESG (Environmental, Social, and Governance) compliance in chemical manufacturing.

The compound's structural motif is frequently explored in fragment-based drug design (FBDD), particularly for targeting G-protein-coupled receptors (GPCRs) and kinases. Its rigid piperidine core and methyl substituents enhance binding affinity while maintaining metabolic stability—a critical factor in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization. These properties make it a hotspot in central nervous system (CNS) drug discovery, addressing conditions like neurodegenerative diseases and chronic pain.

From a synthetic perspective, Piperidine, 3,5-dimethyl-, (3S,5S)- serves as a versatile intermediate for multicomponent reactions (MCRs) and click chemistry. Its compatibility with photoredox catalysis and electrochemical synthesis has been demonstrated in recent studies, highlighting its adaptability to modern automated high-throughput screening (HTS) platforms. Such innovations cater to the pharmaceutical industry's shift toward Industry 4.0 and AI-driven molecular design.

Analytical characterization of this compound typically involves chiral HPLC, NMR spectroscopy, and X-ray crystallography to confirm its absolute configuration. The rise of machine learning-assisted spectral analysis has further streamlined quality control processes, ensuring batch-to-batch consistency—a key concern for contract research organizations (CROs) and generic drug manufacturers.

In conclusion, Piperidine, 3,5-dimethyl-, (3S,5S)- (CAS No. 914303-13-2) exemplifies the intersection of chiral technology and sustainable chemistry. Its multifaceted applications—from pharmaceutical intermediates to material science—underscore its importance in contemporary research. As the scientific community prioritizes stereoselective synthesis and green methodologies, this compound is poised to remain at the forefront of innovation.

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Amadis Chemical Company Limited
(CAS:914303-13-2)Piperidine, 3,5-dimethyl-, (3S,5S)-
A1045387
清らかである:99%/99%/99%
はかる:1g/5g/500mg
価格 ($):3156.0/10827.0/1841.0